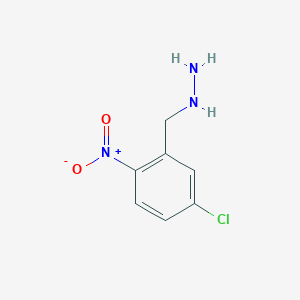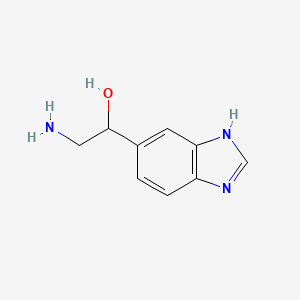
2-amino-1-(3H-benzimidazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3H-benzimidazol-5-yl)ethanol is a heterocyclic compound that features a benzimidazole ring fused with an ethanolamine moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the amino and hydroxyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3H-benzimidazol-5-yl)ethanol typically involves the condensation of ortho-phenylenediamine with glyoxal or its derivatives, followed by reduction and subsequent functionalization. One common method includes:
Condensation Reaction: Ortho-phenylenediamine reacts with glyoxal in the presence of an acid catalyst to form the benzimidazole core.
Reduction: The resulting benzimidazole is then reduced using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-Amino-1-(3H-benzimidazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-amino-1-(3H-benzimidazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the ethanolamine moiety.
2-Amino-1-(4H-benzimidazol-5-yl)ethanol: Similar structure with slight variations in the position of functional groups.
2-Amino-1-(3H-benzothiazol-5-yl)ethanol: Contains a benzothiazole ring instead of a benzimidazole ring.
Uniqueness: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-amino-1-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4,10H2,(H,11,12) |
Clé InChI |
UNDGAKPWUFDSGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(CN)O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


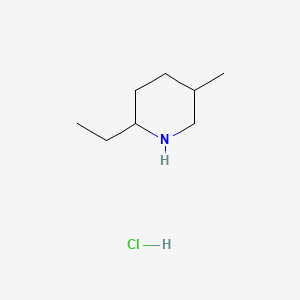
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)


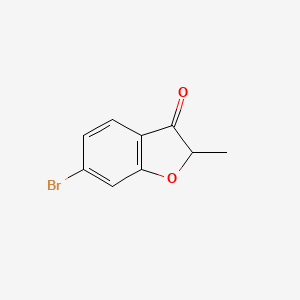

![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
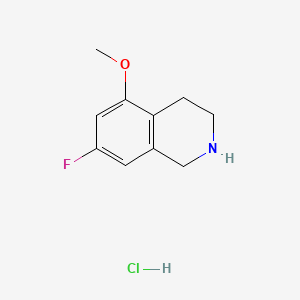
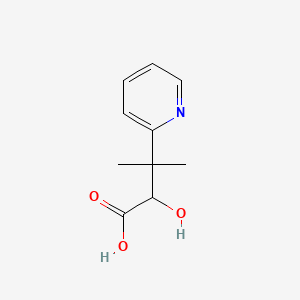
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)


